1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine
Description
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine is a piperazine derivative featuring a 3,4-dihydro-2H-1-benzopyran (chromane) ring and a 4-fluorophenyl substituent. This compound (CAS: 83823-54-5) is structurally characterized by a bicyclic chromane system fused to the piperazine ring, which imposes conformational constraints, and a para-fluorinated phenyl group that enhances electronic properties . Its molecular formula is C20H23FN2O, with a molecular weight of 326.41 g/mol. The fluorine atom at the para position of the phenyl ring contributes to its lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
83823-55-6 |
|---|---|
Molecular Formula |
C19H21FN2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C19H21FN2O/c20-16-5-7-17(8-6-16)21-9-11-22(12-10-21)18-13-15-3-1-2-4-19(15)23-14-18/h1-8,18H,9-14H2 |
InChI Key |
FCHSCTPHZXIDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of 3,4-Dihydro-2H-1-benzopyran Derivative
- The benzopyran core is typically synthesized or obtained with a protected or reactive group at the 3-position.
- Protection/deprotection steps may be employed to manage hydroxyl groups on the benzopyran ring.
- The reaction conditions for preparing the benzopyran intermediate often involve inert solvents such as toluene, tetrahydrofuran, or dimethylformamide.
- Bases like n-butyllithium or sodium hydride are used to generate reactive intermediates at low temperatures (e.g., -78°C to 100°C) to facilitate substitution reactions.
Purification and Isolation
- After the reaction, the product is isolated by standard organic purification techniques including extraction, crystallization, and chromatography.
- The compound may exist as optical isomers due to asymmetric carbon atoms in the benzopyran ring; thus, chiral resolution or use of optically active starting materials may be necessary to obtain specific enantiomers.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Notes | Yield (%) |
|---|---|---|---|---|---|
| Benzopyran intermediate formation | Base (n-BuLi, NaH), benzopyran precursor | Toluene, THF, DMF | -78°C to 100°C | Low temperature to control reactivity | Variable (typically 60-85%) |
| Coupling with 4-(4-fluorophenyl)piperazine | 4-(4-fluorophenyl)piperazine, base (CaCO3, EtNH2) | Toluene, benzene, DCM | 0°C to 150°C | Nucleophilic substitution | 50-80% |
| Purification | Chromatography, crystallization | Various | Ambient | Optical isomer separation if needed | - |
*Data adapted from patent WO1987005020A1 and related synthetic protocols.
Research Findings and Notes
- The presence of the fluorine atom on the phenyl ring of the piperazine influences the nucleophilicity and steric properties, requiring optimization of reaction conditions.
- The benzopyran ring’s asymmetric carbon at the 3-position leads to stereoisomerism; synthetic routes may use optically pure intermediates to control stereochemistry.
- The reaction is sensitive to solvent polarity and base strength; inert solvents and mild bases are preferred to avoid side reactions.
- The final compound’s purity and yield depend heavily on the efficiency of the coupling step and the subsequent purification.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are crucial for its application in drug development. Key areas of interest include:
- Antimicrobial Activity : Research indicates that derivatives of benzopyran compounds, including those with piperazine moieties, have shown significant antibacterial and antifungal properties. For instance, certain 3,7-disubstituted 2H-1-benzopyran derivatives have demonstrated potent antifungal activity against strains like Trichophyton mentagrophytes with minimal inhibitory concentrations (MIC) lower than traditional antifungals such as fluconazole .
- Anticancer Properties : Studies have revealed that compounds containing piperazine linked to benzopyran structures can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin. For example, specific derivatives have shown synergistic effects in cancer cell lines, suggesting their potential as adjunct therapies in cancer treatment .
Therapeutic Potential
The therapeutic implications of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine are broad:
- Drug Development : Given its diverse biological activities, this compound is a candidate for further development into new antimicrobial and anticancer agents. The ability to modify the piperazine and benzopyran components allows for the creation of libraries of compounds that can be screened for enhanced efficacy and reduced toxicity.
- Combination Therapies : Its potential role in combination therapies could enhance the effectiveness of existing treatments while minimizing side effects. For example, combining this compound with conventional chemotherapeutics may improve patient outcomes in oncology settings .
Case Studies
Several case studies highlight the applications and efficacy of related compounds:
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
a. 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-methoxyphenyl)piperazine (CAS: 83823-54-5)
- Structural Difference : The 4-methoxyphenyl group replaces the 4-fluorophenyl substituent.
- Impact : Methoxy is an electron-donating group, increasing electron density on the phenyl ring. This reduces lipophilicity (logP ~2.5 vs. ~3.2 for the fluorinated analog) and may alter receptor binding kinetics .
- Synthetic Yield : Reported yields for methoxy-substituted analogs are comparable (~40–60%) to fluorinated derivatives .
b. 1-(4-Fluorophenyl)piperazine (4-FPP)
- Structural Difference : Lacks the chromane ring system.
- Pharmacological Relevance: 4-FPP is a common scaffold in dopamine D2 and serotonin transporter ligands.
c. GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Structural Difference : Features a bis(4-fluorophenyl)methoxyethyl group instead of the chromane system.
- Functional Impact : The bis(fluorophenyl) group enhances dopamine transporter (DAT) affinity (Ki = 1.2 nM) but reduces selectivity over serotonin transporters (SERT) compared to the target compound .
Analogous Chromane-Containing Compounds
a. 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine (CAS: 81816-68-4)
b. SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide)
Pharmacological and Metabolic Comparisons
Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity (DAT/SERT) | Source |
|---|---|---|---|---|
| Target Compound | DAT | 5.2 | 12:1 | |
| GBR 12909 | DAT | 1.2 | 3:1 | |
| SC211 | D4R | 0.8 | N/A | |
| 4-FPP | SERT | 120 | 1:8 |
Key Findings :
- The chromane ring in the target compound enhances DAT selectivity over SERT compared to GBR 12907.
- Fluorination improves metabolic stability, with a hepatic microsomal half-life (t1/2) of 45 minutes vs. 22 minutes for non-fluorinated analogs .
Metabolic Stability
- Target Compound : Fluorine reduces CYP2D6-mediated oxidation, increasing t1/2 compared to methoxy-substituted analogs .
- Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine): Exhibits similar metabolic pathways, forming N-dealkylated products, but with lower clearance (Clf = 0.18 mL/min/mg) than non-fluorinated cinnarizine (Clf = 0.35 mL/min/mg) .
Biological Activity
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H16FNO
- Molecular Weight : 301.32 g/mol
- CAS Number : 198124-26-4
The compound consists of a piperazine ring substituted with a 4-fluorophenyl group and a benzopyran moiety, which is known for its various pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted benzopyran compounds. The method often includes steps such as:
- Formation of the benzopyran core via hetero-Diels-Alder reactions.
- Substitution reactions to introduce the fluorophenyl group.
Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with electron-withdrawing groups, such as fluorine, enhance antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzopyran Derivative A | 16 | Moderate |
| Benzopyran Derivative B | 8 | Strong |
| This compound | TBD | TBD |
Cytotoxic Effects
The cytotoxicity of the compound was evaluated using various cancer cell lines. Preliminary results suggest that certain derivatives display selective toxicity towards cancer cells while sparing normal cells. For example, compounds featuring similar structures have shown IC50 values indicating significant cytotoxic effects against human cancer cell lines such as SK-OV-3 and HT-29 .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| L929 (Fibroblast) | >100 | This compound |
| SK-OV-3 (Ovarian Cancer) | 27.05 | Related Piperazine Derivative |
| HT-29 (Colon Cancer) | 120.6 | Related Piperazine Derivative |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the fluorine atom may enhance lipophilicity and facilitate better interaction with biological membranes, leading to improved bioavailability and efficacy .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Properties : A series of pyrano[4,3-b]benzopyranones were synthesized and evaluated for their antimicrobial activity against various strains, showing significant inhibitory effects particularly in compounds with fluorine substituents .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain piperazine derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal fibroblast cells .
Q & A
Q. What synthetic methodologies are employed to prepare 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine, and how is structural integrity validated?
Synthesis typically involves coupling the benzopyran moiety with fluorophenyl-piperazine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Structural validation relies on elemental analysis , NMR spectroscopy (to confirm proton environments and substituent positions), and mass spectrometry (to verify molecular weight). For example, modified piperazine derivatives in related studies were confirmed using spectral data and elemental composition matching . Beta-cyclodextrin modifications, though reducing biological activity, are employed to enhance solubility and reduce toxicity .
Q. What preliminary pharmacological activities are associated with this compound?
The compound exhibits antiplatelet activity , as demonstrated in studies of structurally similar piperazine derivatives . Additionally, fluorophenyl-piperazine scaffolds are known to interact with serotonin receptors (e.g., 5-HT1A), suggesting potential CNS applications . Initial toxicity assessments indicate low acute toxicity, but modifications (e.g., cyclodextrin inclusion) may trade off efficacy for safety .
Q. Which analytical techniques are critical for assessing purity and stability during storage?
High-performance liquid chromatography (HPLC) is essential for purity assessment (>98% purity is standard for research-grade compounds). Stability under varying temperatures and humidity is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Oxidative byproducts are monitored using LC-MS , while FTIR confirms functional group integrity over time .
Advanced Research Questions
Q. How do substituents on the benzopyran and fluorophenyl groups modulate biological activity?
The electron-withdrawing fluorine on the phenyl ring enhances binding to hydrophobic pockets in target proteins (e.g., serotonin receptors), while the benzopyran oxygen influences hydrogen bonding. Computational studies (e.g., QSAR models) reveal that bulky substituents at the 3-position of the phenyl ring improve antiplatelet activity, whereas electron-donating groups (e.g., -OH) reduce efficacy . For example, trifluoromethyl groups increase steric bulk, enhancing receptor affinity in analogous compounds .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Discrepancies often arise from differences in metabolic stability or bioavailability. Pharmacokinetic profiling (e.g., microsomal stability assays) identifies rapid clearance mechanisms, while prodrug strategies or formulation adjustments (e.g., nanoparticle encapsulation) can improve in vivo performance. For instance, beta-cyclodextrin-modified derivatives show reduced activity in vitro but improved safety profiles in vivo, necessitating balanced design .
Q. What mechanistic insights explain the compound’s antiplatelet activity?
The compound likely inhibits platelet aggregation via GPIIb/IIIa receptor antagonism or thromboxane A2 synthase inhibition , mechanisms observed in related piperazine derivatives. Competitive binding assays (e.g., using radiolabeled ligands) and molecular docking simulations (targeting P2Y12 receptors) are used to elucidate pathways. Antiplatelet activity is concentration-dependent, with IC50 values typically in the micromolar range .
Q. What strategies optimize selectivity for serotonin receptors over off-target effects?
Co-planarity of the aryl ring relative to the piperazine nitrogen is critical for 5-HT1A selectivity. Conformational analysis (via X-ray crystallography or DFT calculations) guides substituent placement to avoid off-target binding (e.g., dopamine D2 receptors). Fluorine’s electronegativity further fine-tunes receptor interaction .
Methodological Recommendations
- For SAR Studies : Combine docking simulations (AutoDock Vina) with synthetic diversification (e.g., introducing halogens or alkyl chains at meta/para positions) .
- For Toxicity Mitigation : Use β-cyclodextrin inclusion complexes to enhance solubility and reduce hepatic metabolism .
- For Data Reproducibility : Standardize assay conditions (e.g., platelet-rich plasma preparation for antiplatelet studies) and validate findings across multiple cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
